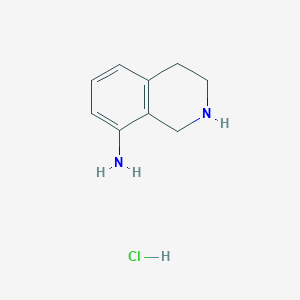

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride

Overview

Description

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is a chemical compound with the CAS Number: 1447606-38-3 . It has a molecular weight of 184.67 .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride and its analogs has been discussed in various studies . One commonly used method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The linear formula of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is C9H13ClN2 . The Inchi Code is 1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6,10H2;1H .Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . The physical form of the compound is not mentioned in the search results.Scientific Research Applications

Endogenous Presence and Parkinsonism

1,2,3,4-Tetrahydroisoquinoline and its derivatives have been identified as endogenous amines in the brain. Kohno, Ohta, and Hirobe (1986) reported the presence of these amines in non-treated rat brains, suggesting a potential link to parkinsonism (Kohno, Ohta, & Hirobe, 1986). Similarly, Kotake et al. (1995) found high levels of certain tetrahydroisoquinoline derivatives in the cerebrospinal fluid of parkinsonian patients (Kotake et al., 1995).

Chemical Synthesis and Applications

Bolchi et al. (2013) demonstrated a racemization process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in preparing the drug solifenacin, highlighting its potential in pharmaceutical synthesis (Bolchi et al., 2013). Zhu and Seidel (2017) explored redox-neutral annulations involving 1,2,3,4-tetrahydroisoquinoline, revealing its utility in dual C–H bond functionalization (Zhu & Seidel, 2017).

Pharmacological Studies

Zára-Kaczián et al. (1986) studied the structure-activity relationship in tetrahydroisoquinoline derivatives, finding potential applications in antidepressant actions (Zára-Kaczián et al., 1986). Additionally, Weber, Kuklinski, and Gmeiner (2000) investigated the formation of tetrahydroisoquinolines from N,N-dibenzyl-protected beta-amino alcohols, which could be useful intermediates in the synthesis of beta-amino acids (Weber, Kuklinski, & Gmeiner, 2000).

Potential in Neuroprotection

Kotake et al. (2005) reported on the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline in cultured rat mesencephalic neurons, providing insights into its potential application in treating Parkinson's disease (Kotake et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is a compound that has been found to have diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that this compound, like other 1,2,3,4-tetrahydroisoquinolines, exerts its effects through interactions with its targets .

Biochemical Pathways

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is known to affect various biochemical pathways due to its diverse biological activities

Result of Action

It is known that this compound has diverse biological activities against various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAWHHCFFKQULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

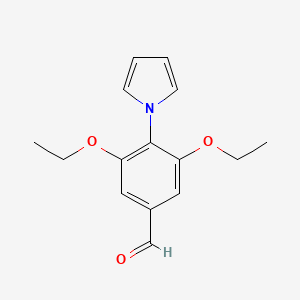

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)

![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)

![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)